N-mesityl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
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Overview
Description
2-{[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the thiazolopyrimidine family
Preparation Methods
The synthesis of 2-{[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step reactions. One common synthetic route includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . This reaction leads to the formation of intermediate compounds, which are further reacted with other reagents to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings and the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2-{[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and pyrimidine rings can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, such as:
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues: These compounds share the thiazole ring and have similar biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar fused ring structure and are known for their inhibitory activity against certain enzymes. The uniqueness of 2-{[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H22N4O3S3 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-[[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C23H22N4O3S3/c1-12-8-13(2)18(14(3)9-12)24-17(28)11-32-22-25-20-19(21(29)26-22)33-23(31)27(20)15-6-5-7-16(10-15)30-4/h5-10H,11H2,1-4H3,(H,24,28)(H,25,26,29) |
InChI Key |
LEAUTSFJZVCBTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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